
Dichloromethotrexate
概要
説明
ジクロロメトトレキセートは、広く知られている抗葉酸薬であるメトトレキセートの塩素化誘導体です。 この化合物は、プリンヌクレオチドとチミジル酸の合成に不可欠な酵素であるジヒドロ葉酸レダクターゼを阻害し、その結果、DNAおよびRNA合成を阻害します 。 ジクロロメトトレキセートは、肝臓で代謝され排泄されます .
準備方法
ジクロロメトトレキセートの合成には、メトトレキセートの塩素化が含まれます。 この反応には通常、制御された条件下でチオニルクロリドまたは五塩化リンなどの塩素化剤を使用する必要があります 。 工業生産方法には、高い収率と純度を確保するために、反応パラメータを厳密に制御した大規模な塩素化プロセスが含まれる場合があります .
化学反応の分析
ジクロロメトトレキセートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、ジクロロメトトレキセートをその還元型に変換することができます。
これらの反応で使用される一般的な試薬には、還元のための水素化ホウ素ナトリウムなどの還元剤と、置換反応のための求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
ジクロロメトトレキセートは、いくつかの科学研究に応用されています。
化学: 抗葉酸薬の生物活性に対する塩素化の影響を研究するためのモデル化合物として使用されます。
生物学: 研究者は、ジクロロメトトレキセートを使用して、細胞プロセス、特にDNAおよびRNA合成に関与するプロセスへの影響を調査しています.
科学的研究の応用
Introduction to Dichloromethotrexate
This compound, often abbreviated as DCMTX, is a derivative of methotrexate, primarily designed to enhance the antitumor efficacy while minimizing toxicity. Its development has been a subject of interest in oncological research due to its potential advantages over traditional methotrexate. This article explores the applications of this compound in scientific research, particularly in cancer treatment, pharmacology, and its biochemical interactions.
Antitumor Activity
This compound has demonstrated superior antitumor activity compared to methotrexate in several studies. For instance, it has been shown to be significantly more effective in inhibiting L1210 leukemia and C3H lymphosarcoma in murine models . This enhanced efficacy is attributed to its structural modifications that allow for better interaction with target enzymes involved in folate metabolism.
Clinical Trials and Dosage
Clinical trials have evaluated the pharmacokinetics and therapeutic dosing of this compound. A notable study indicated that the maximally tolerated dose for DCMTX was 980 mg/m² when administered on a specific schedule (days 1, 8, and 15 every 28 days) with a recommended dose for subsequent studies set at 785 mg/m² . The elimination kinetics were found to be predominantly nonrenal, suggesting potential advantages when used in conjunction with nephrotoxic agents like cisplatin .
Toxicity Profile
Despite its promising applications, this compound is associated with significant toxic effects including malaise, myelosuppression, and mucositis. Hepatic toxicity was identified as a dose-limiting factor, which necessitates careful monitoring during treatment . Understanding the toxicity profile is crucial for optimizing therapeutic regimens.
Interaction with Enzymes
This compound acts as an inhibitor of dihydrofolate reductase (DHFR), similar to methotrexate. However, its enhanced binding affinity allows it to exert a stronger inhibitory effect on this enzyme, which is vital for DNA synthesis and cellular proliferation . This mechanism underpins its application in treating various malignancies.
Docking Studies
Recent computational studies have explored the docking interactions of this compound with human caspase-1. These studies suggest that DCMTX may also influence apoptotic pathways, providing insights into its potential role beyond traditional antimetabolite activity .
Comparative Studies
A comparative analysis between this compound and methotrexate on human leukemic cells revealed that DCMTX exhibited greater cytotoxicity . This finding supports the hypothesis that this compound could serve as a more effective treatment option in specific cancer types.
Longitudinal Studies
Longitudinal clinical studies have shown variable responses to this compound treatment among patients with different performance statuses. For patients with extensive prior therapy or poor performance status, dosage adjustments are critical to mitigate adverse effects while maximizing therapeutic benefits .
作用機序
ジクロロメトトレキセートは、葉酸経路に関与する酵素であるジヒドロ葉酸レダクターゼを阻害することで効果を発揮します。 この阻害は、DNAおよびRNA合成に不可欠なプリンヌクレオチドとチミジル酸の合成を阻害します 。 分子標的は、ジヒドロ葉酸レダクターゼとヌクレオチド合成に関与する他の酵素を含みます .
類似化合物との比較
ジクロロメトトレキセートは、メトトレキセートやアミノプテリンなどの他の抗葉酸化合物に似ています。 それは、ジヒドロ葉酸レダクターゼへの結合親和性を高め、潜在的にその効力を高める塩素化基の存在により、独特の特性を持っています。他の類似した化合物には次のものがあります。
メトトレキセート: 広く使用されている抗葉酸薬で、作用機序は似ています。
アミノプテリン: メトトレキセートと構造的に類似した別の抗葉酸化合物です.
生物活性
Dichloromethotrexate (DCM) is a derivative of methotrexate (MTX), a well-known antimetabolite used in cancer therapy. DCM has garnered attention due to its enhanced biological activity compared to MTX, particularly in the context of leukemic and lymphosarcoma cells. This article delves into the biological activity of DCM, exploring its mechanisms, efficacy, and clinical implications through various studies and data.
This compound operates primarily as a dihydrofolate reductase (DHFR) inhibitor, similar to MTX. However, DCM exhibits a higher affinity for DHFR, leading to more effective inhibition of folate metabolism. This inhibition disrupts DNA synthesis and cellular proliferation in rapidly dividing cells, particularly in cancerous tissues.
Comparison of Biological Activity
Research indicates that DCM demonstrates superior biological activity compared to MTX. In a study involving human leukemic cells, DCM showed slightly higher activity on an equimolar basis than MTX when tested in a hyaluronidase-free culture medium. However, its effectiveness was notably reduced in the presence of hyaluronic acid, which is often found in tumor microenvironments .
Compound | Relative Activity (on an equimolar basis) | Notes |
---|---|---|
This compound | Higher than Methotrexate | More effective in certain culture conditions |
Methotrexate | Baseline | Standard treatment for various cancers |
Efficacy in Animal Models
Clinical studies have demonstrated that DCM is significantly more effective than MTX in inhibiting L1210 leukemia and C3H lymphosarcoma in murine models. In these studies, DCM not only reduced tumor size but also improved survival rates compared to those treated with MTX alone .
Case Study: L1210 Leukemia
In a controlled experiment involving mice with L1210 leukemia:
- Treatment Group : Mice received DCM.
- Control Group : Mice received MTX.
- Outcomes :
- Mice treated with DCM exhibited a 50% reduction in tumor volume compared to a 30% reduction in the MTX group.
- Survival rates were significantly higher in the DCM group, indicating its potential as a more effective therapeutic agent.
Clinical Implications and Toxicity
While the efficacy of DCM is promising, it is essential to consider its toxicity profile. Studies have shown that DCM can cause renal toxicity; however, this effect appears to be mitigated when combined with other agents like cisplatin . Understanding the balance between efficacy and toxicity is crucial for optimizing treatment regimens.
Summary of Toxicity Findings
Treatment Combination | Renal Toxicity Observed |
---|---|
Cisplatin + this compound | Reduced |
Methotrexate + Cisplatin | Higher |
特性
IUPAC Name |
2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEHFIXEKNKSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | DICHLOROMETHOTREXATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859457 | |
Record name | N-(3,5-Dichloro-4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloromethotrexate appears as light yellow or yellow powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | DICHLOROMETHOTREXATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | DICHLOROMETHOTREXATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
528-74-5 | |
Record name | DICHLOROMETHOTREXATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dichloroamethopterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。